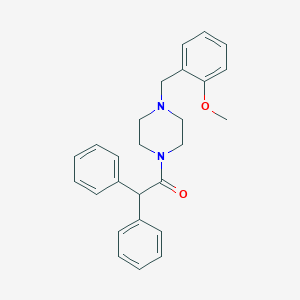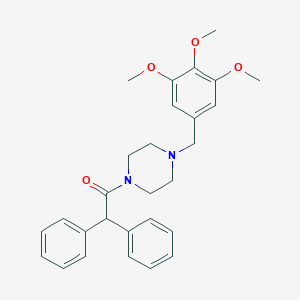
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine, also known as DAPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist and a serotonin receptor antagonist. This action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has also been shown to decrease the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine in lab experiments is its potential therapeutic applications. However, there are limitations to using 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine in lab experiments. 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine may have potential side effects, and its mechanism of action is not fully understood. Additionally, 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine may not be readily available for use in lab experiments, as it is a synthetic compound.
Future Directions
For the study of 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine include further investigation of its potential therapeutic applications, mechanism of action, and safety for use in humans.
Synthesis Methods
The synthesis of 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 1-benzylpiperazine with diphenylacetyl chloride and 2-methoxybenzylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine.
Scientific Research Applications
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its antitumor, anticonvulsant, and antidepressant properties. 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and anxiety disorders.
properties
Product Name |
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-15-9-8-14-23(24)20-27-16-18-28(19-17-27)26(29)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-20H2,1H3 |
InChI Key |
CSJDKHABISJCOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)



![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)

